molecular formula C14H21N B13286278 N-(1-cyclopropylethyl)-2-propylaniline

N-(1-cyclopropylethyl)-2-propylaniline

Cat. No.: B13286278
M. Wt: 203.32 g/mol
InChI Key: FONAKAMKCNHICF-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-propylaniline is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-propylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the ethyl chain, which is subsequently attached to the aniline moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using cost-effective and scalable reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-propylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-propylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-2-propylaniline is unique due to its specific combination of a cyclopropyl group with an aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-propylaniline

InChI

InChI=1S/C14H21N/c1-3-6-13-7-4-5-8-14(13)15-11(2)12-9-10-12/h4-5,7-8,11-12,15H,3,6,9-10H2,1-2H3

InChI Key

FONAKAMKCNHICF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

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